

Technical Support Center: Pro-Phe-Arg-AMC

Protease Assays

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Compound of Interest

Compound Name: *Pro-Phe-Arg-AMC*

Cat. No.: *B15600931*

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Welcome to the technical support center for **Pro-Phe-Arg-AMC** and other AMC-based fluorogenic protease assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Pro-Phe-Arg-AMC** and how does it work?

Pro-Phe-Arg-AMC (PFR-AMC) is a fluorogenic substrate used to measure the activity of certain proteases, particularly serine proteases like plasma and urinary kallikrein.[1] The substrate consists of a three-amino-acid peptide (Proline-Phenylalanine-Arginine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of AMC is quenched. When a target protease cleaves the amide bond between Arginine and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be measured over time to determine the rate of enzyme activity.[2][3]

Q2: What are the recommended storage and handling conditions for **Pro-Phe-Arg-AMC**?

Proper storage is critical to maintain substrate integrity. Lyophilized **Pro-Phe-Arg-AMC** should be stored at -20°C or below.[4] Once reconstituted, typically in DMSO, it is best to create single-use aliquots and store them at -20°C or -80°C, protected from light.[4][5][6] Avoiding

repeated freeze-thaw cycles is crucial to prevent substrate degradation and ensure experimental consistency.^[5]

Q3: What are the correct instrument settings for detecting AMC fluorescence?

For detecting the release of free AMC, the fluorescence plate reader should be set to an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.^{[3][7]} It is always recommended to perform a preliminary scan with free AMC to determine the optimal settings for your specific instrument.

Q4: My signal is very low or absent. What are the most common causes?

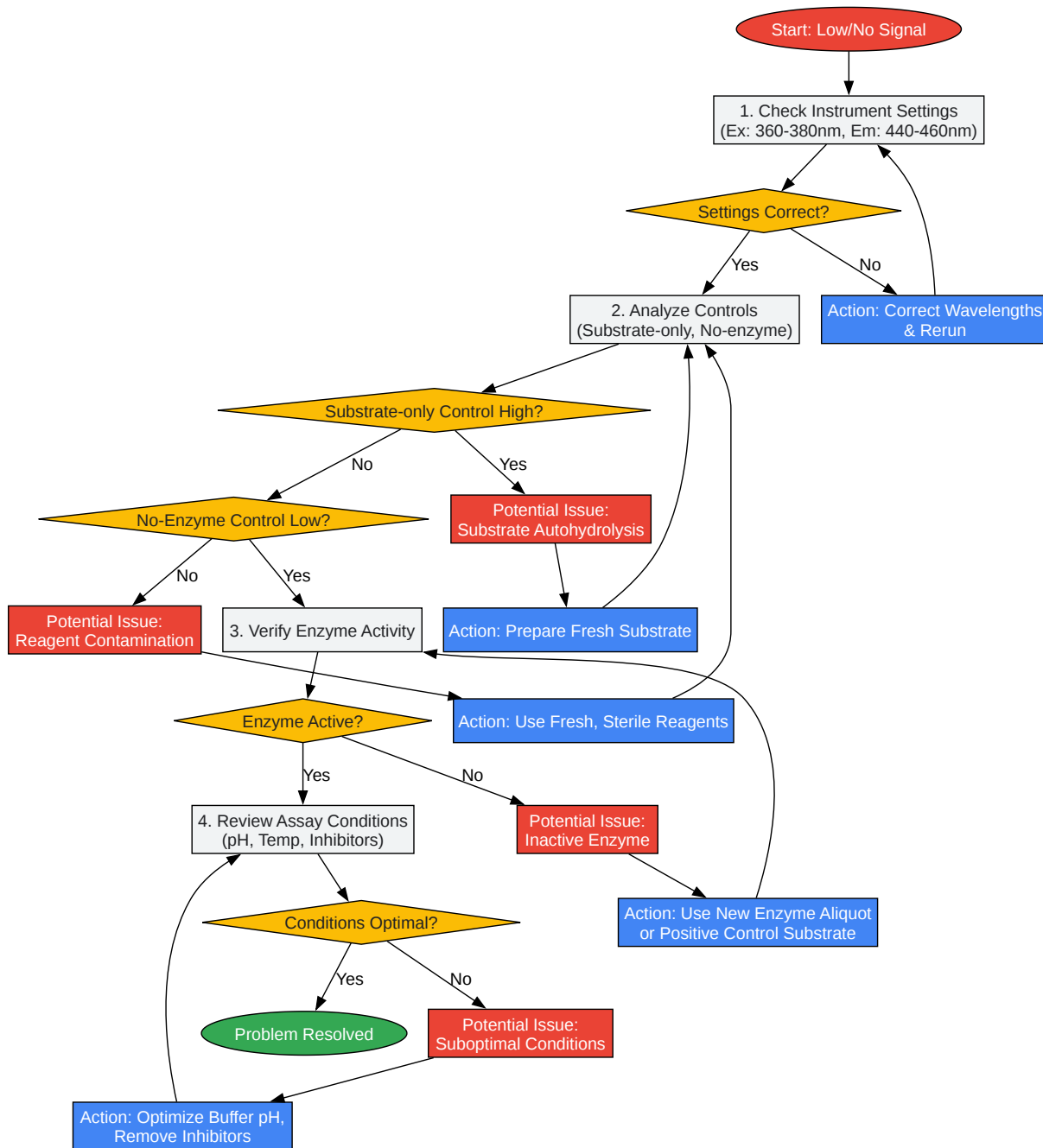
A lack of signal is a frequent issue that can stem from several sources. The most common culprits include inactive enzyme, suboptimal assay conditions, or incorrect instrument setup. A systematic check of each component is the best approach to identify the problem.

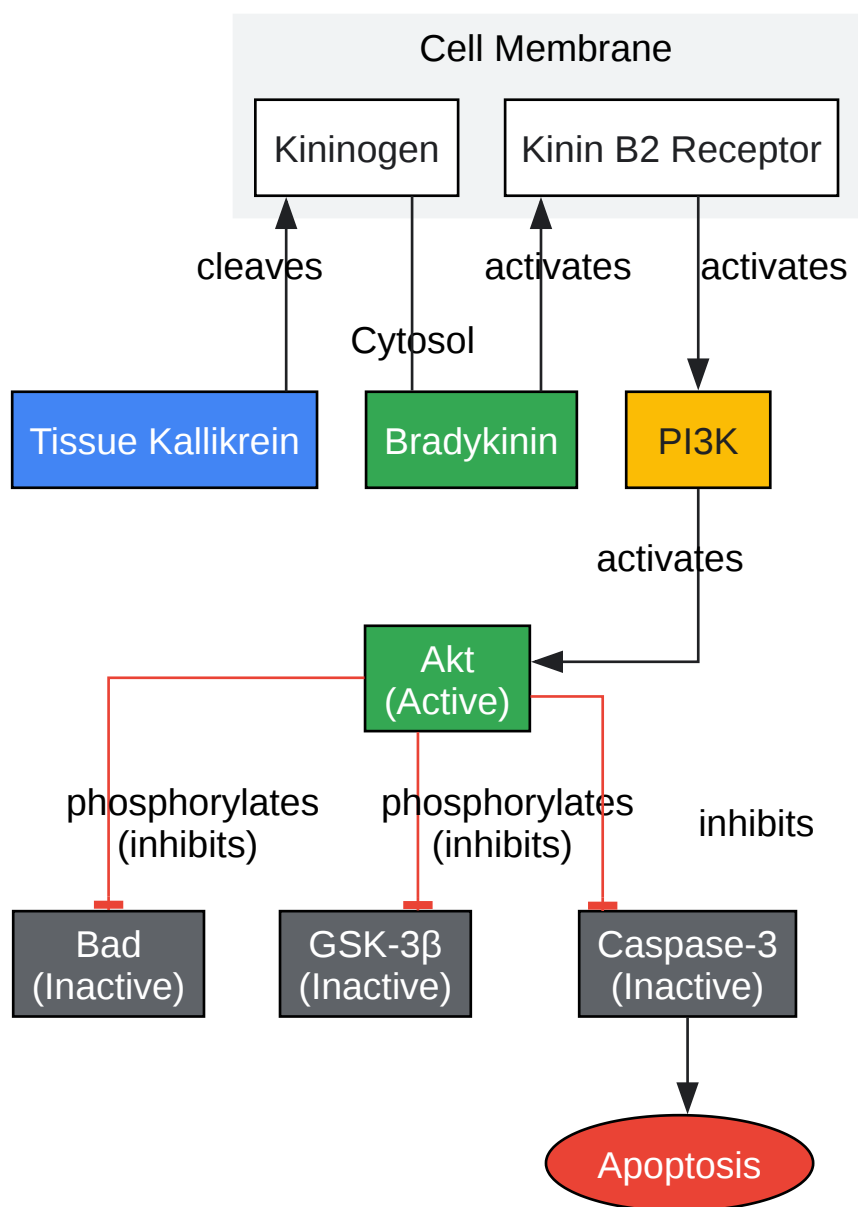
Troubleshooting Guide: Low Signal

Low or no signal is one of the most common issues encountered in **Pro-Phe-Arg-AMC** experiments. This guide provides a systematic approach to identifying and resolving the root cause.

Logical Troubleshooting Workflow

This workflow diagram outlines the decision-making process for diagnosing the cause of a low signal.





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